N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O/c18-11-3-5-12(6-4-11)24-16(27)25-14-2-1-7-26(14)15-13(19)8-10(9-23-15)17(20,21)22/h1-9H,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXITIMQVHZQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) derivatives are widely used in the agrochemical and pharmaceutical industries. The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Mode of Action
It is suggested that the compound may interact with its targets by affecting spectrin-like proteins in the cytoskeleton of certain organisms. This interaction could lead to changes in the target’s function, potentially disrupting its normal biological processes.
Biochemical Pathways
The disruption of spectrin-like proteins could potentially affect a variety of cellular processes, including cell shape maintenance, cell division, and intracellular transport.
Biological Activity
N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C17H14Cl2F3N3O
- CAS Number : 338407-79-7
- Molar Mass : 416.18 g/mol
The compound exhibits its biological effects primarily through inhibition of specific enzymes and pathways involved in inflammation and tumor progression. It has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a COX-II inhibitor. For instance, derivatives related to this structure have demonstrated significant selectivity and potency against COX-II, with reported IC50 values ranging from 0.52 μM to 0.011 μM, indicating strong anti-inflammatory properties compared to standard drugs like Celecoxib .
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line studies:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.01 | Apoptosis induction |
| NCI-H460 | 0.03 | Microtubule disassembly |
| HeLa | 7.01 | Topoisomerase-II inhibition |
The compound has shown significant growth inhibition in breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines, suggesting a mechanism that may involve apoptosis and disruption of microtubule dynamics .
Case Studies
- In Vitro Studies : A study conducted by Li et al. demonstrated that derivatives of this compound could induce autophagy without triggering apoptosis in A549 cell lines, showcasing its dual mechanism of action against cancer cells .
- In Vivo Studies : Further research indicated that compounds similar to this compound exhibited anti-inflammatory effects in animal models, with significant reductions in inflammatory markers compared to controls .
Scientific Research Applications
Key Features
The presence of the urea functional group in this compound is crucial for its biological activity, facilitating interactions through hydrogen bonding with various biological targets.
Anticancer Applications
Research indicates that N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea exhibits promising anticancer properties.
Case Study: Antiproliferative Effects
A study evaluated the compound's efficacy against various cancer cell lines, including:
- A549 (Lung Cancer)
- HCT-116 (Colon Cancer)
Table 1: Antiproliferative Activity Comparison
| Compound Name | IC50 (μM) A549 | IC50 (μM) HCT-116 | Activity Type |
|---|---|---|---|
| Target Compound | 2.39 ± 0.10 | 3.90 ± 0.33 | Anticancer |
| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 | Anticancer |
The compound demonstrated significant inhibitory effects comparable to established anticancer therapies, indicating its potential as a lead compound for further development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity.
Case Study: Antifungal and Antitubercular Activity
Research has indicated that similar compounds exhibit antifungal properties against various pathogenic strains and activity against Mycobacterium tuberculosis.
Table 2: Antimicrobial Activity Overview
| Compound Name | Activity Type | Target Organism |
|---|---|---|
| Target Compound | Antifungal | Various Pathogenic Strains |
| Similar Compounds | Antitubercular | Mycobacterium tuberculosis |
These findings suggest that this compound may possess broad-spectrum antimicrobial properties.
Structure-Activity Relationships (SAR)
The structure-activity relationship analysis reveals that modifications to the urea moiety and substituents on the phenyl rings significantly influence biological activity.
Key Findings
- Chlorine Substitution : Enhances antiproliferative activity due to increased electronegativity affecting electronic properties.
- Pyrrolidine Ring Modifications : Variations can lead to changes in binding affinity and selectivity towards specific receptors.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea group undergoes controlled hydrolysis under acidic or basic conditions:
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 2M HCl, reflux (6 h) | 4-Chloroaniline + 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-amine | 92% | |
| 1M NaOH, RT (24 h) | Same as above | 88% |
Mechanistic studies indicate that hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, with proton transfer stabilizing intermediates .
Nucleophilic Substitution
The chlorophenyl and pyridinyl chlorine atoms participate in SNAr reactions:
Example Reaction with Morpholine
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Morpholine (2 eq) | DMF, 100°C, 12 h | N-(4-morpholinophenyl)-N'-{1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea | 78% |
The trifluoromethyl group enhances pyridine ring electron deficiency, accelerating substitution at the 3-chloro position .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Microwave-Assisted Cyclization
Under microwave irradiation (150°C, 20 min), the urea group reacts with adjacent amines to form imidazolidinone derivatives (65–72% yield) .
Oxidative Cyclization
Using NHFe(SO)·12HO in EtOH/HO, the pyrrole ring undergoes oxidative coupling, generating bicyclic structures (e.g., pyrido-pyrrolo-oxazines) in 55–60% yield .
Cross-Coupling Reactions
The pyridinyl chloride participates in Pd-catalyzed couplings:
| Reaction Type | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh) | Pyridinyl-aryl hybrids | 68% | |
| Buchwald-Hartwig | Pddba | N-alkylated derivatives | 73% |
Electrophilic Aromatic Substitution
The pyrrole ring undergoes nitration and sulfonation:
| Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|
| HNO/HSO | C-4 of pyrrole | Nitro-substituted analog | 62% | |
| SO/HSO | C-5 of pyrrole | Sulfonic acid derivative | 58% |
Biological Activity Modulation via Structural Modification
Structure-activity relationship (SAR) studies highlight critical reactive sites:
-
Urea Group : Replacement with thiourea reduces anticancer activity by 40% .
-
Trifluoromethyl Group : Substitution with -CF enhances metabolic stability (t increased from 2.1 to 6.8 h) .
Stability Under Ambient Conditions
-
Photodegradation : t = 48 h under UV light (λ = 254 nm).
-
Thermal Stability : Decomposes at 215°C (DSC).
Q & A
Basic Research: What are the critical considerations for synthesizing this urea derivative with high purity?
The synthesis of structurally analogous compounds (e.g., trifluoromethylpyridine-containing ureas) involves multi-step reactions requiring precise control of temperature, solvent polarity, and catalysts. For example, highlights that trifluoromethyl and chloropyridinyl groups necessitate anhydrous conditions (e.g., dimethylformamide or tetrahydrofuran) and palladium-based catalysts for coupling reactions. Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity. Impurities, such as unreacted 3-chloro-5-(trifluoromethyl)-2-pyridinyl intermediates, must be monitored via HPLC-MS .
Advanced Research: How do steric and electronic effects influence the compound’s binding to biological targets?
The compound’s urea backbone acts as a hydrogen-bond donor/acceptor, while the trifluoromethyl group enhances lipophilicity and metabolic stability. demonstrates that dihedral angles between the pyridinyl and pyrrole rings (e.g., 12.8°–86.1°) affect conformational flexibility, potentially modulating interactions with enzymes or receptors. Computational docking studies (e.g., using AutoDock Vina) should account for these steric constraints. Additionally, the electron-withdrawing chlorine atoms may polarize the urea moiety, altering binding affinity to targets like kinases or GPCRs .
Basic Research: What spectroscopic methods are optimal for structural validation?
- 1H/13C NMR : The urea NH protons typically resonate at δ 8.5–10.5 ppm (DMSO-d6), while aromatic protons from the chlorophenyl and pyridinyl groups appear at δ 6.5–8.5 ppm. 19F NMR can confirm the trifluoromethyl group (δ -60 to -65 ppm) .
- X-ray crystallography : provides a template for resolving intramolecular hydrogen bonds (e.g., N–H⋯N) and packing interactions, critical for confirming stereochemistry .
- IR spectroscopy : Urea carbonyl stretches are observed at 1640–1680 cm⁻¹, with NH stretches at 3200–3400 cm⁻¹ .
Advanced Research: How can researchers resolve contradictions in bioactivity data across similar compounds?
For example, and describe urea derivatives with varying substituents (e.g., fluorophenyl vs. chlorophenyl) showing divergent inhibition potencies. To resolve discrepancies:
Standardize assays : Use consistent enzyme sources (e.g., recombinant human AChE) and buffer conditions (pH 7.4, 25°C).
Control for lipophilicity : Measure logP values (e.g., via shake-flask method) to correlate bioactivity with membrane permeability.
Validate via SAR : Systematically modify substituents (e.g., replace Cl with CF3) and compare IC50 trends .
Basic Research: What are the stability profiles under different storage conditions?
Urea derivatives are prone to hydrolysis under acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) should monitor degradation via:
- HPLC : Look for peaks corresponding to hydrolyzed aniline or pyridinyl fragments.
- Karl Fischer titration : Ensure moisture content remains <0.5% in lyophilized samples.
Store at -20°C in amber vials with desiccants to prevent photodegradation and moisture uptake .
Advanced Research: What computational strategies predict metabolite formation for this compound?
- In silico metabolism : Use software like MetaSite to identify likely cytochrome P450 oxidation sites (e.g., pyrrole ring or chlorophenyl group).
- MD simulations : Analyze the urea moiety’s susceptibility to amidase cleavage. suggests that bulky substituents (e.g., tetrazolyl groups) reduce metabolic turnover, which could inform analog design .
Basic Research: How to optimize reaction yields for large-scale synthesis?
- Solvent selection : Replace DMF with acetonitrile for easier removal via distillation.
- Catalyst screening : Test Pd(OAc)2 vs. PdCl2(PPh3)2 for Suzuki-Miyaura couplings; yields may vary by 10–15% .
- Scale-up challenges : notes that nitro-group reductions (e.g., H2/Pd-C) require strict temperature control (<50°C) to avoid exothermic side reactions .
Advanced Research: How does crystallographic data inform polymorph screening?
and reveal that subtle changes in hydrogen-bonding networks (e.g., C–H⋯O vs. C–H⋯π) can lead to polymorphic forms. Techniques:
- PXRD : Compare experimental patterns with simulated data from single-crystal structures.
- DSC : Identify melting points and enthalpy changes to distinguish forms. For example, a polymorph with tighter packing (higher density) may exhibit a 5–10°C higher melting point .
Basic Research: What are the toxicity thresholds in cell-based assays?
Preliminary data from on similar ureas suggest IC50 values >50 μM in HEK293 cells indicate low cytotoxicity. For accurate profiling:
MTT assay : Test concentrations from 1 nM–100 μM.
ROS detection : Use DCFH-DA probes to assess oxidative stress induction.
hERG inhibition : Patch-clamp studies to rule out cardiotoxicity (IC50 <10 μM is risky) .
Advanced Research: What strategies validate target engagement in complex biological matrices?
- CETSA : Monitor thermal stabilization of the target protein (e.g., kinase) in cell lysates after compound treatment.
- SPR : Measure binding kinetics (ka/kd) to immobilized receptors; ’s pyrimidinyl ureas show KD values in the nM range .
- Click chemistry : Attach an alkyne tag to the urea core for pull-down assays and proteomic identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
